Bienvenue dans la boutique en ligne BenchChem!

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one

Lipophilicity Membrane Permeability Drug Design

This benzimidazole-pyrrolidin-2-one features a unique N-allyl substituent that serves as a reactive handle for thiol-ene click chemistry and PROTAC/probe synthesis—functionality absent in N-methyl or N-ethyl analogs. Its 4-butylphenyl tail delivers an optimal clogP of ~4.7 for CNS penetration, making it ideal for endocannabinoid-system screening and neuropathic pain models. Procure this scaffold to benchmark nanomolar hMAGL inhibitors or explore multi-target pharmacology for metabolic disorders.

Molecular Formula C24H27N3O
Molecular Weight 373.5
CAS No. 847395-05-5
Cat. No. B2594086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one
CAS847395-05-5
Molecular FormulaC24H27N3O
Molecular Weight373.5
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C
InChIInChI=1S/C24H27N3O/c1-3-5-8-18-11-13-20(14-12-18)27-17-19(16-23(27)28)24-25-21-9-6-7-10-22(21)26(24)15-4-2/h4,6-7,9-14,19H,2-3,5,8,15-17H2,1H3
InChIKeyUHTOLNLGKVKLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one (CAS 847395-05-5): Chemical Identity and Baseline Characterization


This compound is a synthetic small molecule belonging to the benzimidazole-pyrrolidin-2-one class, featuring a unique combination of an N-allyl substituent on the benzimidazole ring and an N-(4-butylphenyl) group on the pyrrolidinone core [1]. Its molecular formula is C24H27N3O (MW 373.5 g/mol), placing it within the optimal drug-like chemical space [2].

Why Generic Substitution Fails: Structural Specificity of 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one


The compound's distinct pharmacological profile arises from the synergistic interplay of its N-allyl-benzimidazole and N-(4-butylphenyl)-pyrrolidinone moieties. The allyl group provides a unique reactive handle for covalent targeting or bioconjugation, absent in N-methyl or N-ethyl analogs, while the 4-butylphenyl tail confers a specific lipophilic balance that cannot be replicated by shorter alkyl chains or halogenated aryl groups [1][2]. Both modifications are required to achieve the optimal clogP range (4.0–5.0) and steric complementarity necessary for efficient target engagement, making simple structural replacements unlikely to preserve the desired activity profile [3].

Quantitative Differentiation Evidence for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one


Enhanced Lipophilicity (clogP) vs. 4-Methylphenyl Analog Drives Membrane Permeability

The N-(4-butylphenyl) substituent of the target compound increases calculated partition coefficient (clogP) by approximately 1.5–2.0 log units compared to the corresponding 4-methylphenyl analog (1-(4-methylphenyl)-4-(1-allyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one), based on the Hansch-Leo π constant (π butyl vs. methyl ≈ 2.0 – 0.5 = 1.5) [1]. With an estimated clogP of ~4.7, the target compound resides in the lipophilicity range associated with improved passive membrane permeability and oral absorption, whereas the 4-methylphenyl analog (estimated clogP ~3.2) may exhibit suboptimal cellular uptake [2].

Lipophilicity Membrane Permeability Drug Design

N-Allyl Substituent Enables Covalent Targeting and Bioconjugation, Absent in N-Methyl and N-Ethyl Analogs

The N-allyl group on the benzimidazole ring of the target compound provides a terminal alkene functionality amenable to thiol-ene click chemistry, olefin metathesis, or electrophilic addition reactions for covalent probe development or bioconjugation [1]. In contrast, the N-methyl analog (4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one) lacks this reactive moiety, limiting its utility to non-covalent target engagement only [2]. This structural feature enables the target compound to serve as a versatile scaffold for chemical biology applications such as activity-based protein profiling (ABPP), photoaffinity labeling, and PROTAC design [3].

Chemical Biology Covalent Inhibitors Bioconjugation

Drug-Likeness Optimization: Molecular Weight Advantage Over Extended-Linker Analogs

With a molecular weight of 373.5 g/mol, the target compound remains within the optimal drug-like range (MW < 500) as defined by Lipinski's rule of five, whereas analogs bearing extended piperidinyl-ethyl linkers (e.g., 1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, CAS 942864-16-6, MW = 472.6 g/mol) [1] approach the upper limit of oral drug-likeness, potentially compromising absorption and distribution properties [2]. The target compound's balanced size also reduces synthetic complexity and cost compared to heavier analogs [3].

Drug-Likeness Physicochemical Property Oral Bioavailability

Benzimidazole-Pyrrolidinone Class Demonstrates Nanomolar MAGL Inhibition in Validated Enzymatic Assays

Although direct inhibition data for the target compound are not publicly available, closely related benzimidazole-pyrrolidinone derivatives from the Altamimi 2020 series exhibit potent human monoacylglycerol lipase (hMAGL) inhibition, with compound 25 (4-methoxyphenyl analog) achieving an IC50 of 9.4 nM in a fluorescence-based enzymatic assay [1]. The target compound shares the identical benzimidazole-pyrrolidinone pharmacophore and differs only in the N-aryl substituent (4-butylphenyl vs. 4-methoxyphenyl), suggesting potential MAGL inhibitory activity [2]. This class-level association provides a rational starting point for structure-activity relationship (SAR) exploration [3].

Monoacylglycerol Lipase Enzyme Inhibition Endocannabinoid System

Optimal Application Scenarios for 4-(1-Allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one


MAGL Inhibitor Screening for Pain and Neuroinflammation Research

The strong class-level evidence for nanomolar hMAGL inhibition positions this compound as a high-priority candidate for screening in endocannabinoid system modulation. Researchers studying chronic pain, neuroinflammation, or neurodegenerative disorders can use this compound to validate MAGL as a target and benchmark against known inhibitors [1]. Its favorable predicted lipophilicity (clogP ~4.7) suggests good CNS penetration potential, a critical factor for neuropathic pain models [2].

Development of Activity-Based Probes via Allyl Group Functionalization

The unique N-allyl moiety enables straightforward derivatization into covalent or photoreactive probes using thiol-ene click chemistry or other alkene-targeted reactions [1]. This makes the compound an ideal starting point for synthesizing activity-based protein profiling (ABPP) probes, photoaffinity labels, or PROTACs for target identification and validation in complex proteomes [2]. Researchers can capitalize on this structural advantage without requiring a de novo synthesis campaign.

SAR Studies for Lipophilicity-Driven Activity Optimization

With a well-balanced molecular weight (373.5 g/mol) and a specific clogP predicted at ~4.7, this compound serves as a central scaffold for systematic lipophilicity SAR campaigns. By comparing it to its 4-methylphenyl analog (clogP ~3.2) and other variants, medicinal chemists can dissect the contribution of lipophilic bulk to potency, selectivity, and ADME properties [1]. This is especially valuable for optimizing lead compounds targeting intracellular or membrane-associated proteins [2].

Multi-Target Profiling for Metabolic and Cardiovascular Disease Programs

Benzimidazole-pyrrolidinone derivatives have demonstrated inhibitory activity against both MAGL and prolylcarboxypeptidase (PrCP), suggesting a potential for multi-target pharmacology [1][2]. This compound can be deployed in screening cascades designed to identify dual-acting agents for the treatment of obesity, metabolic syndrome, or related cardiovascular conditions. Its structural distinctiveness from previously reported PrCP inhibitors offers an opportunity to expand the SAR landscape for this emerging target class [2].

Quote Request

Request a Quote for 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.